molecular formula C20H23N3O4 B2634389 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953986-45-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2634389
CAS RN: 953986-45-3
M. Wt: 369.421
InChI Key: BCYDCNCCKPNOLH-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of benzodioxin . Benzodioxins are bicyclic compounds consisting of two oxygen atoms bridging two carbon atoms in a six-membered ring fused to a benzene ring .


Molecular Structure Analysis

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group has a planar structure . The overall geometry of the molecule is largely planar, but slightly kinked .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A study demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, emphasizing the chemical versatility of the benzodioxine scaffold for generating complex molecules through palladium-catalyzed reactions. This process showcases the potential of such compounds in organic synthesis and material science (Gabriele et al., 2006).

Pharmacological Applications

  • Antibacterial and Antifungal Agents : Research focused on N-substituted sulfonamides bearing the benzodioxane moiety has shown promising antibacterial and antifungal properties. The study indicates the potential of these compounds in developing new therapeutic agents against various microbial infections (Abbasi et al., 2016).

Material Science and Organic Electronics

  • Organic Light-Emitting Devices (OLEDs) : The molecular design of dihydrobenzodioxin phenanthroimidazole derivatives was tailored for application in non-doped blue OLEDs. This research illustrates the compound's relevance in creating high-performance electronic devices, highlighting a significant area of application outside of pharmacology (Jayabharathi et al., 2018).

Cancer Research

  • B-Raf Kinase Inhibitors : Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives have been evaluated for their B-Raf inhibitory and anti-proliferation activities. This study contributes to the development of new cancer therapeutic strategies by targeting specific kinases involved in cell growth and proliferation (Yang et al., 2012).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16-6-3-14(4-7-16)9-10-21-19(24)20(25)22-15-5-8-17-18(13-15)27-12-11-26-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYDCNCCKPNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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